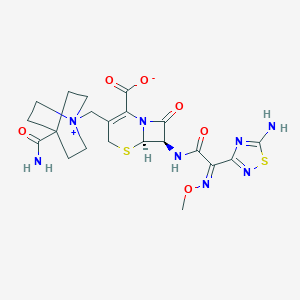
Isothiocyanate de déhydroabiétyle
Vue d'ensemble
Description
The compound 3’-azido-2’,3’-dideoxyuridine, commonly referred to as CS-87, is a nucleoside analogue. It is structurally similar to 3’-azido-3’-deoxythymidine (AZT), a well-known antiretroviral medication used to inhibit the replication of the human immunodeficiency virus (HIV). CS-87 has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV and other viral infections .
Applications De Recherche Scientifique
3’-azido-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.
Biology: The compound is studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: It is investigated for its potential use in antiretroviral therapy, particularly in the treatment of HIV.
Industry: The compound is used in the development of antiviral drugs and as a research tool in molecular biology
Mécanisme D'action
3’-azido-2’,3’-dideoxyuridine exerts its effects by inhibiting the replication of viral DNA. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it terminates DNA chain elongation, effectively inhibiting viral replication. The primary molecular target is the viral reverse transcriptase enzyme .
Analyse Biochimique
Biochemical Properties
Dehydroabietyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Dehydroabietyl isothiocyanate has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in antioxidant responses, such as glutathione S-transferase, enhancing the cellular defense mechanisms against oxidative stress .
Cellular Effects
Dehydroabietyl isothiocyanate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by generating reactive oxygen species (ROS) and activating pro-apoptotic signaling pathways . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, dehydroabietyl isothiocyanate affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of dehydroabietyl isothiocyanate involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, through its isothiocyanate group. One notable interaction is with the enzyme glutathione S-transferase, where dehydroabietyl isothiocyanate forms a covalent bond with the enzyme’s active site, leading to its inhibition . Additionally, dehydroabietyl isothiocyanate can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of target genes involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroabietyl isothiocyanate have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that dehydroabietyl isothiocyanate can have sustained effects on cellular function, particularly in cancer cells, where prolonged exposure leads to increased apoptosis and inhibition of cell proliferation . In vitro studies have demonstrated that the compound’s effects are dose-dependent and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced cellular responses .
Dosage Effects in Animal Models
The effects of dehydroabietyl isothiocyanate vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, dehydroabietyl isothiocyanate can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Dehydroabietyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . The compound undergoes biotransformation via the mercapturic acid pathway, where it is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This metabolic pathway plays a crucial role in the detoxification and elimination of dehydroabietyl isothiocyanate from the body, thereby influencing its overall bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of dehydroabietyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, dehydroabietyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Dehydroabietyl isothiocyanate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and stress responses . Additionally, dehydroabietyl isothiocyanate can be targeted to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of dehydroabietyl isothiocyanate, directing it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2’,3’-dideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are selectively deoxygenated to form 2’,3’-dideoxyuridine.
Industrial Production Methods
Industrial production of 3’-azido-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine are processed through deoxygenation and azidation steps.
Analyse Des Réactions Chimiques
Types of Reactions
3’-azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of 3’-azido-2’,3’-dideoxyuridine.
Reduction: 3’-amino-2’,3’-dideoxyuridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3’-azido-2’,3’-dideoxyuridine is similar to other nucleoside analogues, such as:
3’-azido-3’-deoxythymidine (AZT): Both compounds inhibit HIV replication, but AZT is more widely used and studied.
2’,3’-dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
2’,3’-dideoxyinosine (ddI): Similar mechanism of action but different nucleobase.
Uniqueness
3’-azido-2’,3’-dideoxyuridine is unique due to its specific azido modification at the 3’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogues .
Propriétés
IUPAC Name |
(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYQDWLPBOJTD-PCCBWWKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921666 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115269-93-7 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115269-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)


![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
